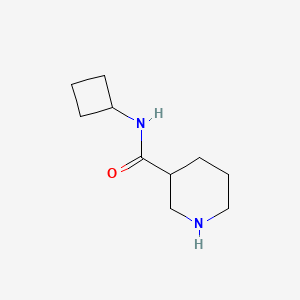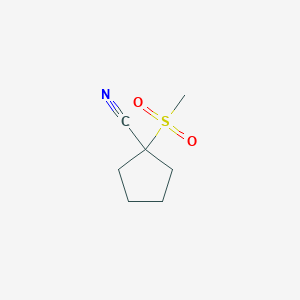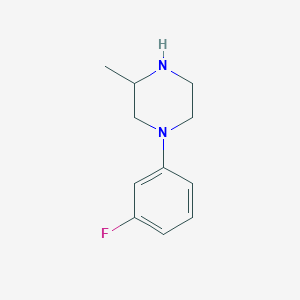
1-(3-Fluorophenyl)-3-methylpiperazine
Overview
Description
“1-(3-Fluorophenyl)-3-methylpiperazine” is a synthetic molecule that falls under the category of piperazines . The physiological and toxicological properties of this compound are not well-known . It’s primarily used for research and forensic applications .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-3-methylpiperazine” includes a piperazine ring attached to a fluorophenyl group . The formal name of the compound is 1-(3-fluorophenyl)-piperazine, dihydrochloride . The molecular formula is C10H13FN2 • 2HCl, and the formula weight is 253.1 .Physical And Chemical Properties Analysis
The compound is a crystalline solid . The solubility of the compound in DMSO is 10 mg/ml, in Methanol is 1 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .Scientific Research Applications
Antitumor Activity
- A study by Ding et al. (2016) discusses the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited significant inhibitory activity against tumor cells, indicating potential antitumor applications.
Pharmacokinetics
- Grumann et al. (2019) conducted a study on 3-Fluorophenmetrazine, a derivative of phenmetrazine, exploring its pharmacokinetics. This research offers insights into the compound's behavior in biological systems, which can be crucial for developing new pharmaceuticals (Grumann et al., 2019).
Steroid Analysis
- Nishio et al. (2007) developed new derivatization reagents for steroids, including 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), enhancing the sensitivity of steroid detection in LC-ESI-MS/MS analyses (Nishio et al., 2007).
Fluorescence Probes
- A 2022 study by Bakov et al. discussed a highly water-soluble 1,8-naphthalimide with pH and viscosity-sensing fluorescence, incorporating a 4-methylpiperazinyl fragment. This compound shows potential as a fluorescent probe for pH and viscosity in aqueous solutions (Bakov et al., 2022).
Mannich Bases and Bioactivities
- Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, including variants with 1-(3-fluorophenyl)piperazine, and evaluated their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Sigma Ligands Research
- Perregaard et al. (1995) synthesized a series of compounds, including 4-phenylpiperazines with 4-fluorophenyl substituents, showing high affinity for sigma 1 and sigma 2 binding sites. This research contributes to the understanding of sigma ligands in pharmacology (Perregaard et al., 1995).
Safety And Hazards
properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEBBCLEHYFDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



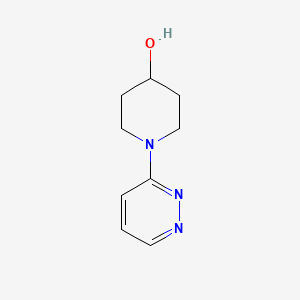
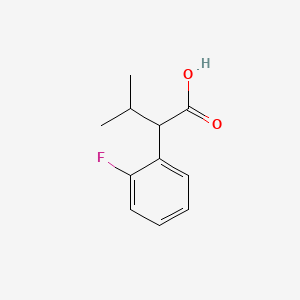
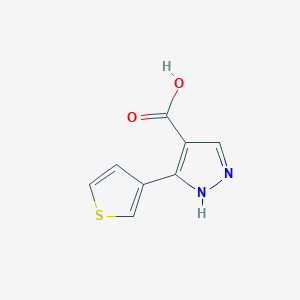
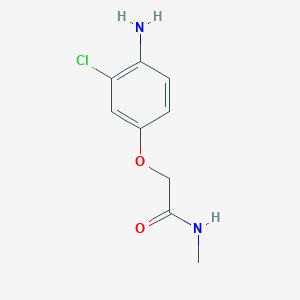
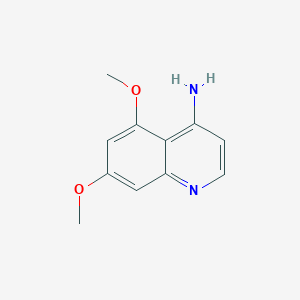
![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)
amine](/img/structure/B1445062.png)

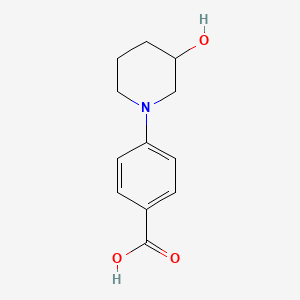
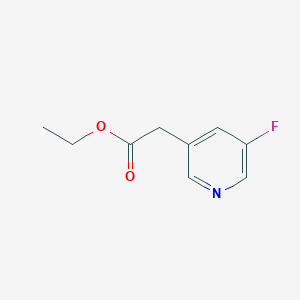
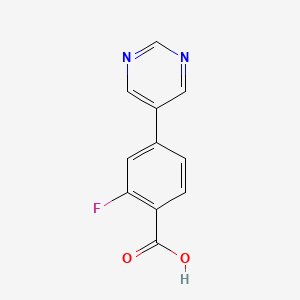
![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)
